molecular formula C12H18O4S · Na B1164688 Propofol Sulfate (sodium salt)

Propofol Sulfate (sodium salt)

Cat. No. B1164688
M. Wt: 281.3
InChI Key: HWROCHTUCLVXNZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Propofol is a short-acting anesthetic agent that acts as a potentiator of the GABAA receptor (EC50 = 10 µM). It also has direct activation effects at the GABAA receptor, alters receptor desensitization and deactivation, and blocks channel activity. Propofol shows little or no specificity among the diverse GABAA receptor subunits. Intravenous injection of propofol is usually accompanied with pain due to activation of the transient receptor potential ankyrin 1 channel.

Scientific Research Applications

Analgesic Effects in Anesthesia

  • Propofol is frequently used for inducing and maintaining anesthesia. Studies have explored its effectiveness in combination with other agents, such as ketamine, magnesium sulfate, and sodium-thiopental, to reduce pain associated with propofol injection during anesthesia induction (Akbari et al., 2018).

Transdermal Drug Delivery

  • Research on the transdermal delivery of propofol phosphate, a prodrug of propofol, using iontophoresis combined with chemical permeation enhancers (CPEs) has been conducted. This study highlights the potential of achieving therapeutically relevant levels of propofol through the transdermal route (Juluri et al., 2013).

Neuroprotective Properties

  • Propofol has been shown to have neuroprotective effects. It reduces cerebral blood flow and intracranial pressure, possesses antioxidant properties, and has anti-inflammatory effects. These characteristics make propofol a subject of interest in studies related to brain protection from ischemic injury (Kotani et al., 2008).

Interaction with Sodium Channels

  • Propofol has been found to interact with sodium channels in various studies. For instance, it blocks human skeletal muscle sodium channels in a voltage-dependent manner, which might contribute to its muscle relaxant properties (Haeseler et al., 2001).

Metabolism and Pharmacokinetics

  • Propofol undergoes extensive hepatic and extrahepatic metabolism, leading to the formation of various metabolites, including propofol sulfate. The identification and understanding of these metabolites are crucial for comprehending the pharmacokinetics of propofol (Maas et al., 2017).

Sedation in Medical Procedures

  • Propofol is used for sedation in medical procedures like sclerotherapy and colonoscopy. Studies have compared its efficacy and safety with other sedatives and evaluated its interaction with different adjuvants (Chauhan et al., 2020).

properties

Product Name

Propofol Sulfate (sodium salt)

Molecular Formula

C12H18O4S · Na

Molecular Weight

281.3

InChI

InChI=1S/C12H18O4S.Na/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-17(13,14)15;/h5-9H,1-4H3,(H,13,14,15);/q;+1/p-1

InChI Key

HWROCHTUCLVXNZ-UHFFFAOYSA-M

SMILES

CC(C)C1=CC=CC(C(C)C)=C1OS([O-])(=O)=O.[Na+]

synonyms

1-(hydrogen sulfate) 2,6-bis(1-methylethyl)-phenol, monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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